4-Bromo-2,6-dimethoxypyrimidine

概要

説明

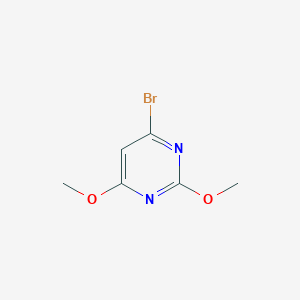

4-Bromo-2,6-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of bromine and methoxy groups attached to the pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethoxypyrimidine typically involves the bromination of 2,6-dimethoxypyrimidine. One common method includes the following steps:

Starting Material: 2,6-dimethoxypyrimidine.

Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the bromination is complete.

Isolation: The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

4-Bromo-2,6-dimethoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions with organometallic reagents, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or dimethyl sulfoxide.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include 4-amino-2,6-dimethoxypyrimidine, 4-thio-2,6-dimethoxypyrimidine, etc.

Coupling Products: Complex pyrimidine derivatives with various functional groups attached.

科学的研究の応用

Introduction to 4-Bromo-2,6-Dimethoxypyrimidine

This compound is a heterocyclic compound with the molecular formula . This compound has garnered significant attention in various fields of research due to its unique structural properties and potential applications in pharmaceuticals, agricultural chemistry, and material science. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Antiviral and Anticancer Agents

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing antiviral and anticancer agents. Research indicates that derivatives of this compound exhibit significant biological activity against several viral infections and cancer types. For instance, studies have shown that modifications of pyrimidine derivatives can enhance their efficacy and selectivity towards specific biological targets .

Case Study: Synthesis of Anticancer Agents

In a recent study, researchers synthesized a series of this compound derivatives and evaluated their anticancer properties. The compounds were tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. The study highlighted the potential of these derivatives as lead compounds for further development in cancer therapy .

Enzyme Inhibition Studies

The compound has also been employed in biochemical research to study enzyme inhibition mechanisms. Its ability to interact with specific enzymes allows researchers to explore pathways involved in disease mechanisms, particularly in metabolic disorders and cancers .

Example: Inhibition of Kinases

A notable application involves the use of this compound in kinase inhibition assays. Researchers have demonstrated that certain derivatives can effectively inhibit kinase activity, which is crucial for cell signaling pathways associated with cancer progression .

Development of Agrochemicals

In agricultural chemistry, this compound is utilized in formulating effective herbicides and fungicides. Its chemical properties make it suitable for protecting crops from pests and diseases while minimizing environmental impact .

Case Study: Herbicide Formulation

A case study on the formulation of a new herbicide involving this compound showed enhanced efficacy against common weeds while maintaining low toxicity levels to non-target species. Field trials indicated a significant reduction in weed biomass compared to conventional herbicides .

Development of Advanced Materials

The unique properties of this compound also extend to material science. It is being investigated for its potential use in developing advanced materials such as polymers and coatings that require specific chemical resistance .

Example: Polymer Synthesis

Researchers have explored the incorporation of this compound into polymer matrices to enhance thermal stability and chemical resistance. Preliminary results suggest that these modified polymers exhibit superior performance compared to traditional materials under harsh conditions .

Chromatography Techniques

In analytical chemistry, this compound is employed in various chromatographic techniques for separating and identifying complex mixtures. Its application is particularly relevant in quality control laboratories where precise measurement is essential .

Application: High-Performance Liquid Chromatography (HPLC)

The compound has been utilized as a standard reference material in HPLC methods to ensure accurate quantification of related substances in pharmaceutical formulations. This application underscores its importance in maintaining product quality and safety standards .

Data Summary Table

| Application Area | Description | Example/Case Study |

|---|---|---|

| Pharmaceutical | Intermediate for antiviral and anticancer drugs | Synthesis of anticancer agents |

| Biochemical Research | Enzyme inhibition studies | Kinase inhibition assays |

| Agricultural Chemistry | Formulation of herbicides and fungicides | Development of effective weed control products |

| Material Science | Development of advanced materials such as polymers | Enhanced thermal stability in polymer formulations |

| Analytical Chemistry | Utilization in chromatography techniques | HPLC standard reference material |

作用機序

The mechanism of action of 4-Bromo-2,6-dimethoxypyrimidine depends on its specific application In general, it acts as a building block in organic synthesis, where it undergoes various chemical transformations to form more complex moleculesThe methoxy groups can also participate in reactions, influencing the compound’s reactivity and stability .

類似化合物との比較

Similar Compounds

5-Bromo-2,4-dimethoxypyrimidine: Similar in structure but with different positions of the bromine and methoxy groups.

2,4,6-Tribromopyrimidine: Contains three bromine atoms, making it more reactive in substitution reactions.

2,6-Dimethoxypyrimidine: Lacks the bromine atom, resulting in different reactivity and applications

Uniqueness

4-Bromo-2,6-dimethoxypyrimidine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for the efficient introduction of various functional groups and the formation of complex molecules .

生物活性

4-Bromo-2,6-dimethoxypyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and two methoxy groups at the 2 and 6 positions of the pyrimidine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to mimic natural nucleotides, allowing it to interact with various enzymes and receptors involved in cellular processes:

- Target Interaction : Pyrimidine derivatives often act as nucleophiles, attacking electrophilic centers in other biomolecules, which can disrupt normal biochemical pathways.

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells .

- Gene Expression Modulation : It may also influence gene expression by interacting with proteins involved in transcriptional regulation, such as BRD4 and PLK1, which are implicated in cancer progression .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated that brominated pyrimidines can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against breast and colorectal cancers by triggering cell cycle arrest at the G2/M phase and promoting apoptotic pathways through upregulation of pro-apoptotic markers like BAX and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

- Antitubercular Effects : Some derivatives of pyrimidines have also been reported to possess antitubercular properties, indicating their potential utility in treating infectious diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various brominated pyrimidines, including this compound. The findings indicated significant cytotoxicity against cancer cell lines with mechanisms involving apoptosis induction and cell cycle disruption .

- Molecular Docking Studies : Research involving molecular docking has shown that this compound binds effectively to thymidylate synthase. This binding is crucial for its role as an anticancer agent since thymidylate synthase is a validated target in cancer therapy .

- Pharmacokinetic Properties : The compound's pharmacokinetic profile suggests favorable drug-like properties, including good solubility and permeability, which are essential for therapeutic applications.

Data Table: Biological Activities of this compound

特性

IUPAC Name |

4-bromo-2,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHOSMVQVHFCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461255 | |

| Record name | 4-Bromo-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-89-2 | |

| Record name | 4-Bromo-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。